molecular formula C7H9ClN4 B7981557 5-Hydrazinyl-1H-indazole hydrochloride CAS No. 1012879-50-3

5-Hydrazinyl-1H-indazole hydrochloride

Cat. No.: B7981557
CAS No.: 1012879-50-3
M. Wt: 184.62 g/mol
InChI Key: APSGXXUYIDEIGV-UHFFFAOYSA-N
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Description

5-Hydrazinyl-1H-indazole hydrochloride: is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Mechanism of Action

Target of Action

5-Hydrazinyl-1H-indazole hydrochloride, also known as (1H-indazol-5-yl)-hydrazine hydrochloride, is a derivative of indazole . Indazole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets of action.

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes caused by this compound would depend on its specific targets.

Biochemical Pathways

Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indazole derivatives may affect a variety of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The hydrazinyl group can then be introduced through a reaction with hydrazine hydrate under acidic conditions to form the hydrochloride salt .

Industrial Production Methods: Industrial production of 5-Hydrazinyl-1H-indazole hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are suitable for large-scale production can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Hydrazinyl-1H-indazole hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazole derivatives, hydrazine derivatives, and oxides .

Scientific Research Applications

Chemistry: In chemistry, 5-Hydrazinyl-1H-indazole hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .

Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its ability to inhibit certain enzymes and pathways that are involved in disease processes .

Industry: In the industrial sector, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of dyes, pigments, and polymers .

Comparison with Similar Compounds

Uniqueness: 5-Hydrazinyl-1H-indazole hydrochloride is unique due to the presence of the hydrazinyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other indazole derivatives and allows for its use in a wide range of applications .

Properties

IUPAC Name

1H-indazol-5-ylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.ClH/c8-10-6-1-2-7-5(3-6)4-9-11-7;/h1-4,10H,8H2,(H,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSGXXUYIDEIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NN)C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012879-50-3
Record name 1H-Indazole, 5-hydrazinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1012879-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

To a solution of 1H-indazol-5-ylamine (20 g, 153 mmol) in conc. HCl (50 mL) was added an aqueous solution (50 mL) of NaNO2 (19 g, 158 mmol) at 0° C. and the resulting mixture was stirred for 1 h. A solution of SnCl2.2H2O (90 g, 306 mmol) in conc. HCl (70 mL), pre-cooled to 0° C., was then added. The reaction solution was stirred for 2 h at RT. The precipitate was filtered and washed with ether to yield (1H-indazol-5-yl)-hydrazine hydrochloride as a yellow solid, which was used for the next reaction without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1H-indazol-5-ylamine (20 g, 153 mmol) in cone. HCl (50 mL) was added an aqueous solution (50 mL) of NaNO2 (19 g, 158 mmol) at 0° C. and the resulting mixture was stirred for 1 h. A solution of SnCl2.2H2O (90 g, 306 mmol) in cone. HCl (70 mL), pre-cooled to 0° C., was then added. The reaction solution was stirred for 2 h at RT. The precipitate was filtered and washed with ether to yield (1H-indazol-5-yl)-hydrazine hydrochloride as a yellow solid, which was used for the next reaction without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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